molecular formula C15H15NO2 B2555374 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine CAS No. 2411274-95-6

4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine

Cat. No.: B2555374
CAS No.: 2411274-95-6
M. Wt: 241.29
InChI Key: ZRDOLWRTEPBSQH-UHFFFAOYSA-N
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Description

4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine is an organic compound that features a pyridine ring substituted with a methyl group and a phenyl ring bearing an oxirane (epoxide) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-3-hydroxypyridine and 4-(oxiran-2-ylmethoxy)benzaldehyde.

    Reaction Conditions: The hydroxyl group of 4-methyl-3-hydroxypyridine is first protected using a suitable protecting group such as a silyl ether. The protected pyridine is then subjected to a nucleophilic substitution reaction with 4-(oxiran-2-ylmethoxy)benzaldehyde under basic conditions (e.g., using potassium carbonate) to form the desired product.

    Deprotection: The protecting group is then removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxirane ring can be reduced to form a diol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to open the oxirane ring.

Major Products

    Oxidation: 4-Methyl-3-[4-(carboxyphenyl)methoxy]pyridine.

    Reduction: 4-Methyl-3-[4-(2,3-dihydroxypropoxy)phenyl]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to form covalent bonds with nucleophiles makes it useful in studying enzyme mechanisms and protein modifications.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine involves the reactivity of the oxirane ring. The oxirane ring can undergo nucleophilic attack by various biological molecules, leading to the formation of covalent bonds. This reactivity can be exploited to modify proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate: Similar structure but with a propanoate group instead of a pyridine ring.

    4-(Oxiran-2-ylmethoxy)benzaldehyde: Lacks the pyridine ring and methyl group.

    2-[4-(Oxiran-2-ylmethoxy)phenyl]methyl]oxirane: Contains two oxirane rings.

Uniqueness

4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine is unique due to the presence of both a pyridine ring and an oxirane moiety. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-6-7-16-8-15(11)12-2-4-13(5-3-12)17-9-14-10-18-14/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDOLWRTEPBSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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